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Compound of Interest

Compound Name: Potassium fluoride dihydrate

Cat. No.: B081075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of potassium
fluoride dihydrate (KF·2H₂O), a compound of interest in various chemical and pharmaceutical

applications. This document summarizes key crystallographic data, details experimental

protocols for structure determination, and presents visual representations of the experimental

workflow. The information is based on a modern, high-precision structural refinement.

Core Crystallographic Data
The crystal structure of potassium fluoride dihydrate has been determined with high

precision using single-crystal X-ray and neutron diffraction techniques. The compound

crystallizes in the orthorhombic space group Pmc2₁[1]. The crystallographic data presented

below is derived from the comprehensive study by Preisinger et al. (1994), which represents a

significant refinement of the earlier work by Anderson and Lingafelter in 1951.

Crystal Data and Structure Refinement Parameters
The following table summarizes the key crystal data and parameters from the single-crystal X-

ray diffraction refinement performed at 120 K.
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Parameter Value

Empirical Formula FKO₂H₄

Formula Weight 94.13

Temperature 120 K

Wavelength 0.71073 Å (Mo Kα)

Crystal System Orthorhombic

Space Group Pmc2₁

Unit Cell Dimensions

a 4.082(2) Å

b 5.182(2) Å

c 8.825(5) Å

Volume 186.6(2) Å³

Z (Formula units per cell) 2

Density (calculated) 1.674 Mg/m³

Absorption Coefficient 1.157 mm⁻¹

F(000) 96

Refinement Details

R-factor (F) 0.009

wR-factor (F²) 0.025

Atomic Coordinates and Equivalent Isotropic
Displacement Parameters
The positions of the atoms within the unit cell at 120 K are given below. These coordinates

provide a precise model of the molecular arrangement in the crystalline state.
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Atom x y z U(eq) [Å²]

K 0.5000 0.4033(1) 0.5000 0.012(1)

F 0.0000 0.1118(1) 0.6158(1) 0.011(1)

O(1) 0.5000 0.1989(2) 0.7503(1) 0.013(1)

O(2) 0.0000 0.3155(2) 0.3872(1) 0.014(1)

H(1) 0.5000 0.328(5) 0.791(3) 0.02(1)

H(2) 0.5000 0.069(5) 0.789(3) 0.02(1)

H(3) 0.0000 0.201(5) 0.344(3) 0.02(1)

H(4) 0.0000 0.443(5) 0.348(3) 0.02(1)

Interatomic Distances and Angles
The precise bond lengths and angles within the potassium fluoride dihydrate crystal

structure are crucial for understanding the coordination environment and hydrogen bonding

network.

Selected Bond Lengths
Bond Length (Å) at 120 K

K-F 2.658(1)

K-O(1) 2.898(1)

K-O(2) 2.811(1)

O(1)-H(1) 0.96(3)

O(1)-H(2) 0.97(3)

O(2)-H(3) 0.97(3)

O(2)-H(4) 0.96(3)

Selected Bond Angles
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Angle Angle (°) at 120 K

H(1)-O(1)-H(2) 105(3)

H(3)-O(2)-H(4) 106(3)

Hydrogen Bonding Geometry
The hydrogen bonding network is a defining feature of the potassium fluoride dihydrate
crystal structure. The water molecules act as hydrogen bond donors to the fluoride ions.

D-H···A d(D-H) (Å) d(H···A) (Å) d(D···A) (Å) ∠(DHA) (°)

O(1)-H(1)···F 0.96(3) 1.79(3) 2.753(1) 175(3)

O(1)-H(2)···F 0.97(3) 1.75(3) 2.719(1) 176(3)

O(2)-H(3)···F 0.97(3) 1.78(3) 2.743(1) 173(3)

Experimental Protocols
A thorough understanding of the experimental methodologies is essential for the critical

evaluation and reproduction of crystallographic data.

Synthesis of Single Crystals
Single crystals of potassium fluoride dihydrate suitable for X-ray diffraction were grown from

a saturated aqueous solution of potassium fluoride. The process involves the slow evaporation

of the solvent at a constant temperature, promoting the formation of well-ordered, single-phase

crystals.

Detailed Protocol:

A supersaturated solution of potassium fluoride was prepared by dissolving high-purity KF in

deionized water at a slightly elevated temperature.

The solution was then allowed to cool slowly to room temperature.

The container was loosely covered to allow for slow evaporation of the water.
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Colorless, needle-shaped crystals of KF·2H₂O formed over a period of several days.

Due to the deliquescent nature of the crystals, they were handled in a dry atmosphere and

protected with a thin film of Formvar for the diffraction studies.

Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using a single-crystal X-ray

diffractometer.

Detailed Protocol:

A suitable single crystal of potassium fluoride dihydrate was selected and mounted on the

goniometer head of the diffractometer.

The crystal was cooled to 120 K using a nitrogen gas stream to reduce thermal motion and

improve the quality of the diffraction data.

Data collection was performed using graphite-monochromated Mo Kα radiation (λ = 0.71073

Å).

A full sphere of diffraction data was collected using ω-scans.

The collected intensity data were corrected for Lorentz and polarization effects. An empirical

absorption correction was also applied.

The crystal structure was solved by direct methods and refined by full-matrix least-squares

on F².

All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from a

difference Fourier map and were refined isotropically.

Visualizations
The following diagrams illustrate the logical workflow of the experimental procedures for the

crystal structure analysis of potassium fluoride dihydrate.
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Caption: Experimental workflow for the crystal structure analysis of potassium fluoride
dihydrate.
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Caption: Coordination environment and hydrogen bonding in potassium fluoride dihydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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